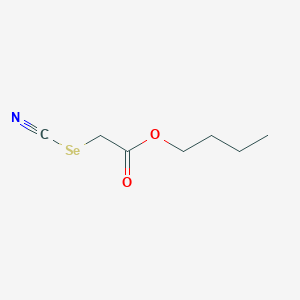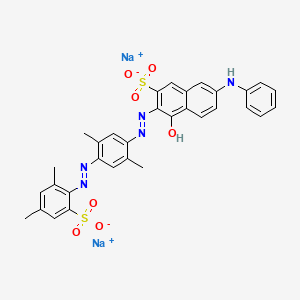
Direct Fast Violet 2RL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Direct Fast Violet 2RL is a synthetic dye known for its vibrant violet color. It is primarily used in the textile industry for dyeing fabrics. The compound is characterized by its excellent solubility in water and its ability to produce a bright and fast color on various materials.
Vorbereitungsmethoden
Direct Fast Violet 2RL is synthesized through a multi-step chemical process. The synthesis begins with the diazotization of 2-amino-3,5-dimethylbenzenesulfonic acid. This intermediate is then coupled with 2,5-dimethylbenzenamine to form a diazo compound. The final step involves coupling this product with 4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions .
Analyse Chemischer Reaktionen
Direct Fast Violet 2RL undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong acidic conditions, leading to the breakdown of its azo bonds.
Reduction: Under reducing conditions, the azo bonds in this compound can be cleaved, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups, leading to the formation of various derivatives.
Common reagents used in these reactions include strong acids like hydrochloric acid and sulfuric acid, as well as reducing agents like sodium dithionite. The major products formed from these reactions are typically aromatic amines and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Direct Fast Violet 2RL has several applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to detect the presence of specific ions.
Biology: The dye is employed in histological staining to highlight specific structures in biological tissues.
Medicine: this compound is used in certain diagnostic tests to detect the presence of specific biomolecules.
Industry: Beyond textiles, the dye is used in the production of colored inks and coatings.
Wirkmechanismus
The primary mechanism by which Direct Fast Violet 2RL exerts its effects is through its ability to bind to specific substrates. In textile dyeing, the compound binds to the fibers of the fabric, resulting in a strong and fast color. In biological applications, the dye binds to specific cellular structures, allowing for their visualization under a microscope. The molecular targets and pathways involved in these processes are primarily related to the chemical interactions between the dye and the substrate .
Vergleich Mit ähnlichen Verbindungen
Direct Fast Violet 2RL is unique among similar compounds due to its specific chemical structure, which includes multiple azo bonds and sulfonic acid groups. This structure gives the dye its distinctive color and solubility properties. Similar compounds include:
Direct Violet 7: Another azo dye with similar applications but different chemical structure.
Direct Blue 1: A dye with a similar application spectrum but different color properties.
Direct Red 28: A dye used in similar industrial applications but with a different hue.
This compound stands out due to its specific shade of violet and its excellent fastness properties, making it a preferred choice in many applications.
Eigenschaften
CAS-Nummer |
6227-10-7 |
|---|---|
Molekularformel |
C32H27N5Na2O7S2 |
Molekulargewicht |
703.7 g/mol |
IUPAC-Name |
disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H29N5O7S2.2Na/c1-18-12-21(4)30(28(13-18)45(39,40)41)36-34-26-14-20(3)27(15-19(26)2)35-37-31-29(46(42,43)44)17-22-16-24(10-11-25(22)32(31)38)33-23-8-6-5-7-9-23;;/h5-17,33,38H,1-4H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI-Schlüssel |
NJPXFJXCALXJCX-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=C(C=C(C(=C2)C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])C)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


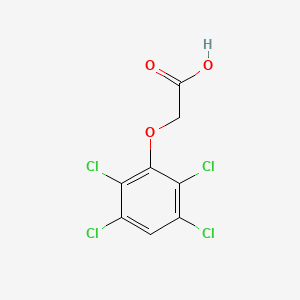
![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13809738.png)
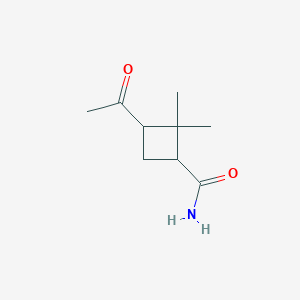
![3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809761.png)


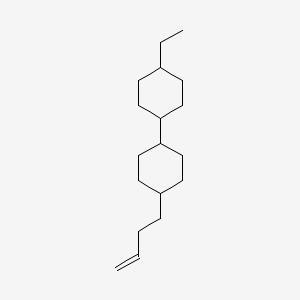
![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
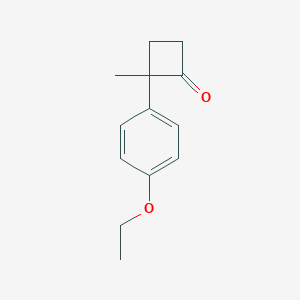
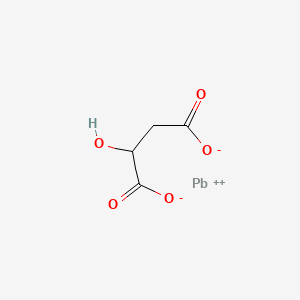
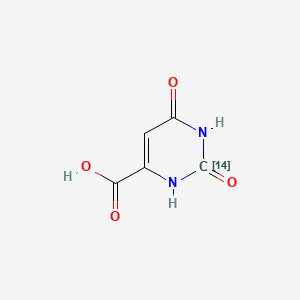
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

